2-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-({[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a bromophenyl group, an oxadiazole ring, and a dihydropyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The bromophenyl group is introduced through electrophilic substitution reactions, often using bromine or bromine-containing reagents . The final step involves the formation of the dihydropyrimidinone ring, which can be synthesized via a Biginelli reaction involving an aldehyde, a β-keto ester, and urea or thiourea .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often prioritized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-({[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with various molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . The bromophenyl group may enhance the compound’s binding affinity to specific targets, while the dihydropyrimidinone moiety can interact with nucleic acids or proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol .
- [6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides .
Uniqueness
2-({[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combination of an oxadiazole ring with a dihydropyrimidinone moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C14H11BrN4O2S |
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Molecular Weight |
379.23 g/mol |
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H11BrN4O2S/c1-8-6-11(20)17-14(16-8)22-7-12-18-13(19-21-12)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,17,20) |
InChI Key |
KSUMFMFJYMDLRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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